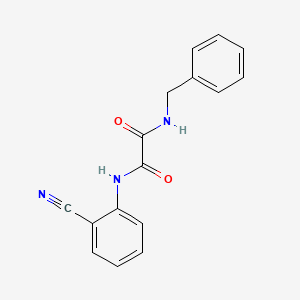

N1-benzyl-N2-(2-cyanophenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-N’-(2-cyanophenyl)oxamide is a chemical compound with the molecular formula C16H13N3O2. It is known for its role as a ligand in various chemical reactions, particularly in the field of organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2-cyanophenyl)oxamide typically involves the reaction of benzylamine with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-(2-cyanophenyl)oxamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

化学反応の分析

Types of Reactions

N-benzyl-N’-(2-cyanophenyl)oxamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Coupling Reactions: It is used as a ligand in copper-catalyzed Ullman-Ma cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Coupling Reactions: Copper catalysts and bases like potassium carbonate are commonly used, with the reactions conducted under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution, the cyano group can be replaced by various nucleophiles, leading to a diverse range of products.

科学的研究の応用

Structure-Activity Relationship (SAR)

The biological activity of N1-benzyl-N2-(2-cyanophenyl)oxalamide can be correlated with its structural features:

| Structural Feature | Activity Implication |

|---|---|

| Benzyl Group | Enhances lipophilicity and receptor binding affinity |

| Cyanophenyl Moiety | Contributes to specific receptor interactions |

| Oxalamide Linkage | Influences stability and interaction with biological targets |

The presence of the oxalamide group is particularly noteworthy as it can affect the compound's pharmacokinetic properties and overall efficacy in biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits COX-2 activity. A study involving various analogs showed that modifications in the benzyl ring significantly altered the inhibitory potency against COX enzymes, indicating a strong structure-activity relationship.

In Vivo Studies

Animal model studies have indicated promising results regarding anti-inflammatory effects. For instance, compounds similar to this oxalamide derivative were tested for their ability to reduce edema in carrageenan-induced paw edema models. Results suggested a dose-dependent reduction in inflammation markers, highlighting its potential use in treating inflammatory conditions .

Antimicrobial Testing

Recent studies evaluated the antimicrobial properties of related compounds against various pathogens. For example, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with higher lipophilicity were more effective against Gram-positive bacteria compared to Gram-negative bacteria, demonstrating the importance of structural modifications on antimicrobial efficacy .

作用機序

The mechanism of action of N-benzyl-N’-(2-cyanophenyl)oxamide involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .

類似化合物との比較

Similar Compounds

N-(2-phenylphenyl)-N’-benzyl oxalamide: This compound has a similar structure but with different substituents, leading to variations in its reactivity and applications.

Other Oxamides: Various oxamide derivatives are used in organic synthesis, each with unique properties and applications.

Uniqueness

N-benzyl-N’-(2-cyanophenyl)oxamide is unique due to its specific structure, which allows it to act as an effective ligand in catalytic reactions. Its cyano group provides additional reactivity, making it versatile in different chemical processes .

特性

IUPAC Name |

N-benzyl-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-10-13-8-4-5-9-14(13)19-16(21)15(20)18-11-12-6-2-1-3-7-12/h1-9H,11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVFHSJUZVNCAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。